5-Bromobenzo[c]thiophene 5-Bromobenzo[c]thiophene
Brand Name: Vulcanchem
CAS No.: 133150-64-8
VCID: VC0139463
InChI: InChI=1S/C8H5BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-5H
SMILES: C1=CC2=CSC=C2C=C1Br
Molecular Formula: C8H5BrS
Molecular Weight: 213.09

5-Bromobenzo[c]thiophene

CAS No.: 133150-64-8

Cat. No.: VC0139463

Molecular Formula: C8H5BrS

Molecular Weight: 213.09

* For research use only. Not for human or veterinary use.

5-Bromobenzo[c]thiophene - 133150-64-8

Specification

CAS No. 133150-64-8
Molecular Formula C8H5BrS
Molecular Weight 213.09
IUPAC Name 5-bromo-2-benzothiophene
Standard InChI InChI=1S/C8H5BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-5H
SMILES C1=CC2=CSC=C2C=C1Br

Introduction

Chemical Structure and Properties

5-Bromobenzo[c]thiophene, also known by its CAS number 133150-64-8, is characterized by its distinctive molecular structure where a benzene ring is fused to the "c" side (3,4-positions) of a thiophene ring, with a bromine atom attached to the benzene moiety. This structural arrangement differentiates it from the more common benzo[b]thiophene isomer.

Chemical Identification

ParameterValue
CAS Number133150-64-8
Molecular FormulaC₈H₅BrS
Molecular Weight213.09 g/mol
IUPAC Name5-Bromobenzo[c]thiophene
AppearanceWhite to light yellow powder or crystal

Physical Properties

The physical properties of 5-Bromobenzo[c]thiophene make it suitable for various applications in organic synthesis and materials science.

PropertyValue
Melting Point46°C
Boiling Point284.7°C at 760 mmHg
Physical State (20°C)Solid
SolubilitySoluble in most organic solvents
DensityNot specified in literature

Structural Characteristics

5-Bromobenzo[c]thiophene belongs to the benzo[c]thiophene family, which is less stable than benzo[b]thiophene due to its higher resonance energy (184 kJ/mol). The stability of the benzo[c]thiophene ring system is typically enhanced by substituents at the 1,3-positions, though the bromine atom at the 5-position in this compound contributes to its reactivity patterns .

The presence of the bromine atom is particularly significant as it serves as a reactive site for various synthetic transformations, including cross-coupling reactions. This reactivity makes 5-Bromobenzo[c]thiophene an important building block for the synthesis of more complex molecules.

Synthesis Methods

The synthesis of 5-Bromobenzo[c]thiophene typically involves specialized approaches due to the relative instability of the benzo[c]thiophene core compared to its benzo[b]thiophene isomer.

Traditional Synthetic Routes

Traditional methods for synthesizing benzo[c]thiophene derivatives often involve multiple steps:

  • Formation of benzo[c]thiophene-1,3-dione from phthaloyl chloride with Na₂S

  • Chlorination using POCl₃ and PCl₅ to form tetrachlorobenzo[c]thiophene intermediates

  • Treatment with appropriate reagents to obtain the desired substituted benzo[c]thiophene

For 5-Bromobenzo[c]thiophene specifically, bromination is typically performed at an appropriate stage, either on the benzo[c]thiophene core or on precursors.

Modern Synthesis Approaches

Recent synthetic approaches focus on more efficient methods:

  • Reaction of 1,2-bis(halomethyl)benzene with Na₂S to form 1,2-dihydrobenzo[c]thiophene, followed by dehydrogenation and selective bromination

  • Palladium-catalyzed cyclization reactions of appropriately functionalized precursors

  • Ring-forming reactions involving thiol derivatives and alkyne-containing reagents

These modern approaches often provide higher yields and greater selectivity in the synthesis of 5-Bromobenzo[c]thiophene and related compounds.

Applications and Uses

5-Bromobenzo[c]thiophene has found applications in various fields due to its unique structure and reactivity.

Pharmaceutical Applications

5-Bromobenzo[c]thiophene serves as a key intermediate in the synthesis of pharmaceutically active compounds:

  • Development of antibiotics and anti-tuberculosis agents

  • Synthesis of anti-inflammatory medications

  • Production of anticancer compounds

The importance of this compound in medicinal chemistry stems from the biological activity of benzo[c]thiophene derivatives, particularly against Mycobacterium tuberculosis. Studies have shown that certain benzo[c]thiophene derivatives exhibit promising anti-mycobacterial activity against both standard and drug-resistant strains of M. tuberculosis .

Material Science Applications

In materials science, 5-Bromobenzo[c]thiophene is utilized for:

  • Development of organic semiconductors

  • Creation of conductive polymers for electronic applications

  • Production of components for solar cells and other photovoltaic devices

  • Synthesis of materials for organic light-emitting diodes (OLEDs)

The compound's ability to facilitate charge transport makes it an attractive candidate for applications in sensors and transistors. With its unique electronic properties, 5-Bromobenzo[c]thiophene contributes to the efficiency of various electronic devices.

Role in Organic Synthesis

As a versatile building block in organic synthesis, 5-Bromobenzo[c]thiophene is used for:

  • Cross-coupling reactions (Suzuki, Stille, Negishi)

  • Halogen-metal exchange reactions

  • Cyclization reactions to form more complex heterocycles

  • Synthesis of specialty chemicals with specific electronic or biological activities

CompoundMIC against M. tuberculosis H37RVMIC against Drug-resistant Strains
Benzo(c)thiophene-1,3-dione4.0 μg/ml8-14 μg/ml
Rifampicin (standard)2.0 μg/mlVariable
Isoniazid (standard)1.0 μg/mlVariable

Benzo(c)thiophene-1,3-dione has shown synergistic effects when combined with isoniazid, leading to a 4-fold enhancement in anti-TB activity. This suggests that properly functionalized derivatives of 5-Bromobenzo[c]thiophene might also exhibit similar synergistic effects .

Storage ParameterRecommendation
Temperature2-8°C, cool and dark place, <15°C
Light ExposureProtect from light
MoistureAway from moisture, sealed storage
ContainerGlass bottles with plastic inserts are preferred

For long-term storage of stock solutions, it is recommended to store at -80°C and use within 6 months; when stored at -20°C, use within 1 month .

Comparison with Related Compounds

Comparison with Benzo[b]thiophene Derivatives

Benzo[c]thiophene derivatives differ significantly from their benzo[b]thiophene counterparts in structure, stability, and reactivity:

Feature5-Bromobenzo[c]thiophene5-Bromobenzo[b]thiophene
StructureBenzene fused at 3,4-positions of thiopheneBenzene fused at 2,3-positions of thiophene
StabilityLess stable, higher resonance energyMore stable
ReactivityHigher reactivity due to strainLower reactivity
Melting Point46°C46-50°C
ApplicationsSpecialized applications in synthesisBroader range of applications

The structural differences between these isomers lead to distinct reactivity patterns and applications. 5-Bromobenzo[b]thiophene (CAS: 4923-87-9) is more commonly used in pharmaceutical research due to its greater stability .

Structure-Activity Relationships

The position of the bromine atom in benzo[c]thiophene derivatives significantly affects their properties and potential applications:

  • The 5-position bromination in 5-Bromobenzo[c]thiophene facilitates specific cross-coupling reactions

  • Substitution at different positions alters the electronic properties and reactivity

  • The bromine atom serves as a versatile handle for further functionalization through various transformations, including metal-catalyzed coupling reactions

Understanding these structure-activity relationships is crucial for the rational design of new compounds with desired properties and activities.

Stock Solution Preparation

For research applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing stock solutions of 5-Bromobenzo[c]thiophene at various concentrations:

Concentration1 mg5 mg10 mg
1 mM4.6929 mL23.4643 mL46.9285 mL
5 mM0.9386 mL4.6929 mL9.3857 mL
10 mM0.4693 mL2.3464 mL4.6929 mL

When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility. Common solvents include DMSO, DMF, and acetone. Once prepared, solutions should be stored in separate packages to avoid product degradation caused by repeated freezing and thawing .

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